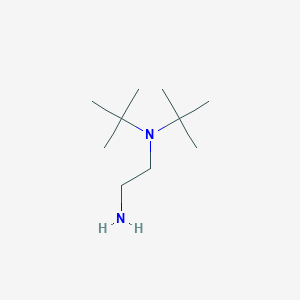
(2-Aminoethyl)DI-tert-butyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Aminoethyl)DI-tert-butyl)amine is an organic compound with the molecular formula C8H20N2. It is a derivative of ethylenediamine where one of the hydrogen atoms is replaced by a tert-butyl group. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(2-Aminoethyl)DI-tert-butyl)amine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and continuous monitoring of temperature and pressure to optimize the reaction.
Análisis De Reacciones Químicas
Types of Reactions
(2-Aminoethyl)DI-tert-butyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The primary products are secondary amines.
Substitution: The products are typically N-substituted amines or amides.
Aplicaciones Científicas De Investigación
(2-Aminoethyl)DI-tert-butyl)amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug design.
Medicine: Investigated for its potential use in pharmaceuticals due to its ability to interact with biological targets.
Industry: Utilized in the production of polymers, resins, and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2-Aminoethyl)DI-tert-butyl)amine involves its ability to act as a nucleophile due to the presence of the amine group. It can form stable complexes with metal ions, which makes it useful in catalysis and coordination chemistry. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
Tris(2-aminoethyl)amine: Another derivative of ethylenediamine with three aminoethyl groups.
Diethylenetriamine: Contains three amine groups and is used in similar applications.
Tert-Butylamine: A simpler amine with a tert-butyl group, used in various chemical reactions.
Uniqueness
(2-Aminoethyl)DI-tert-butyl)amine is unique due to the presence of both the tert-butyl group and the aminoethyl group, which provides a combination of steric hindrance and nucleophilicity. This makes it particularly useful in applications where selective reactivity is required.
Propiedades
Número CAS |
85213-29-2 |
|---|---|
Fórmula molecular |
C10H24N2 |
Peso molecular |
172.31 g/mol |
Nombre IUPAC |
N',N'-ditert-butylethane-1,2-diamine |
InChI |
InChI=1S/C10H24N2/c1-9(2,3)12(8-7-11)10(4,5)6/h7-8,11H2,1-6H3 |
Clave InChI |
UIYIJRAZCUWXTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CCN)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


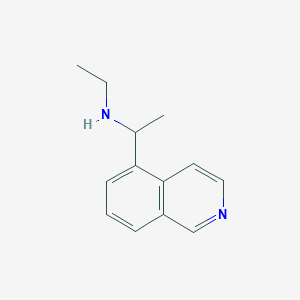
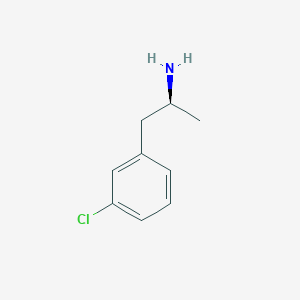

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
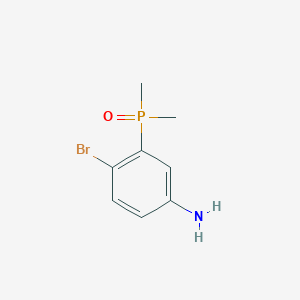
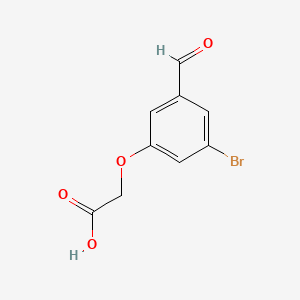

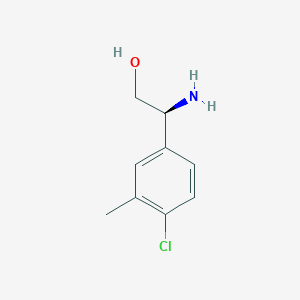


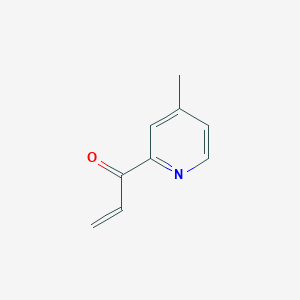
![1,3,4-Trimethyl-2,5-bis[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B13561602.png)

![1-Oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B13561613.png)
